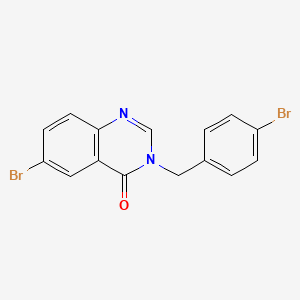![molecular formula C19H25ClN6O4 B11979084 7-[3-(4-Chlorophenoxy)-2-hydroxy-propyl]-8-[2-(dimethylamino)ethylamino]-3-methyl-xanthine](/img/structure/B11979084.png)
7-[3-(4-Chlorophenoxy)-2-hydroxy-propyl]-8-[2-(dimethylamino)ethylamino]-3-methyl-xanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a hydroxypropyl group, and a dimethylaminoethyl group attached to a purine core. Its molecular formula is C19H25ClN6O4, and it has a molecular weight of 436.902 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting with the preparation of the purine core. The chlorophenoxy and hydroxypropyl groups are introduced through nucleophilic substitution reactions, while the dimethylaminoethyl group is added via reductive amination. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, with catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis or as final products in various applications .
Scientific Research Applications
7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in cellular signaling, leading to altered cellular functions. It can also bind to DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-8-[(2-PHENYLETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-8-(CYCLOHEXYLAMINO)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 7-[3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]-8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
What sets 7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research focused on enzyme inhibition, gene expression modulation, and the development of new therapeutic agents .
Properties
Molecular Formula |
C19H25ClN6O4 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[2-(dimethylamino)ethylamino]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H25ClN6O4/c1-24(2)9-8-21-18-22-16-15(17(28)23-19(29)25(16)3)26(18)10-13(27)11-30-14-6-4-12(20)5-7-14/h4-7,13,27H,8-11H2,1-3H3,(H,21,22)(H,23,28,29) |
InChI Key |
LQQXJUVZDIYRQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC(COC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11979002.png)

![2-Benzyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11979010.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)propanamide](/img/structure/B11979018.png)
![(5Z)-3-(2-Furylmethyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979025.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11979037.png)
![4-chloro-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B11979042.png)

![Ethyl 4-[({(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate](/img/structure/B11979058.png)
![(5Z)-3-(2-Furylmethyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979066.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979080.png)
![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamide](/img/structure/B11979092.png)
![6-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11979099.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11979103.png)
